molecular formula C24H26N6O B602006 Demethyl Irbesartan CAS No. 158778-58-6

Demethyl Irbesartan

Cat. No.: B602006
CAS No.: 158778-58-6
M. Wt: 414.51
InChI Key:
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Description

3-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[44]non-1-en-4-one is a complex organic compound featuring a tetrazole ring, a biphenyl group, and a diazaspiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one typically involves multicomponent reactions (MCRs). One common approach is the Ugi-azide four-component reaction, which involves the condensation of an aldehyde, an amine, an isocyanide, and sodium azide . This reaction is carried out in methanol at room temperature, leading to the formation of the desired tetrazole-containing compound in moderate to high yields .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, optimizing reaction conditions such as temperature, solvent, and reactant concentrations can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the biphenyl group or the tetrazole ring, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, especially at the biphenyl group, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce biphenyl amines or tetrazole hydrides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries through various functionalization reactions .

Biology

In biological research, the compound’s tetrazole ring is of particular interest due to its bioisosteric properties, which can mimic carboxylic acids in drug design. This makes it a valuable scaffold for developing new pharmaceuticals .

Medicine

Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development .

Industry

In the industrial sector, the compound can be used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science .

Mechanism of Action

The mechanism of action of 3-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. Additionally, the biphenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-propyl-1,3-diazaspiro[4.4]non-1-en-4-one stands out due to its spiro structure, which imparts unique steric and electronic properties. This structural feature enhances its stability and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O/c1-2-7-21-25-24(14-5-6-15-24)23(31)30(21)16-17-10-12-18(13-11-17)19-8-3-4-9-20(19)22-26-28-29-27-22/h3-4,8-13H,2,5-7,14-16H2,1H3,(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFZWKSLOSAXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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